molecular formula C17H21FN2O2 B4028816 (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

Cat. No.: B4028816
M. Wt: 304.36 g/mol
InChI Key: AXZKOYULNHEQBQ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone is a complex organic compound that features a fluorophenyl group, a pyrrolidinylcarbonyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-(pyrrolidin-1-ylcarbonyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinylcarbonyl and piperidinyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone
  • (2-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Uniqueness

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone is unique due to the presence of the pyrrolidinylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-15-8-2-1-7-14(15)17(22)20-11-5-6-13(12-20)16(21)19-9-3-4-10-19/h1-2,7-8,13H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZKOYULNHEQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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